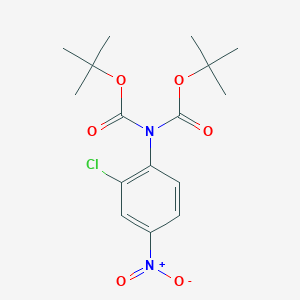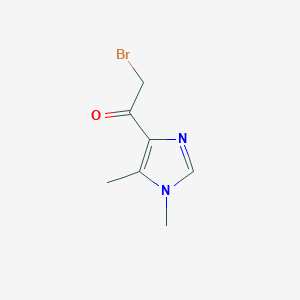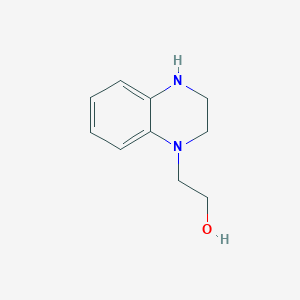
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene
概要
説明
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene is a fluorinated cyclobutene derivative with the molecular formula C5H3F5O and a molecular weight of 174.07 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene can be synthesized through the reaction of hexafluorocyclobutene with sodium methoxide . The reaction typically involves the following steps:
Starting Materials: Hexafluorocyclobutene and sodium methoxide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a controlled level to ensure the reaction proceeds efficiently.
Product Isolation: The product is isolated through distillation or other purification techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automated Systems: Automated systems control the reaction conditions, such as temperature and pressure, to ensure consistent product quality.
Purification: Advanced purification techniques, such as fractional distillation, are employed to achieve high purity levels required for industrial applications.
化学反応の分析
Types of Reactions
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Polymerization: It can participate in polymerization reactions to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Products with different functional groups replacing the fluorine atoms.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer fluorine atoms and more hydrogen atoms.
科学的研究の応用
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene has several scientific research applications, including:
Chemistry
Synthesis of Fluorinated Compounds: It serves as a building block for synthesizing various fluorinated organic compounds.
Polymer Chemistry: Used in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Biology and Medicine
Drug Development: The compound’s unique properties make it a potential candidate for developing new pharmaceuticals with improved efficacy and stability.
Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Industry
Coatings and Materials: Employed in the production of high-performance coatings and materials with enhanced durability and resistance to harsh environments.
Electronics: Used in the manufacture of electronic components that require high thermal and chemical stability.
作用機序
The mechanism of action of 1,3,3,4,4-pentafluoro-2-methoxycyclobutene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various molecular targets, leading to its unique effects. The pathways involved include:
Electrophilic Interactions: The compound can act as an electrophile, reacting with nucleophilic sites on target molecules.
Hydrophobic Interactions: The fluorine atoms contribute to the hydrophobic nature of the compound, affecting its interactions with biological membranes and proteins.
類似化合物との比較
Similar Compounds
2,3,3,4,4-Pentafluoro-1-methoxycyclobutene: Similar structure but different substitution pattern.
1,3,3,4,4-Pentafluoro-2-methoxycyclopentene: Similar fluorinated cycloalkene with a different ring size.
Uniqueness
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene is unique due to its specific substitution pattern and ring structure, which impart distinct chemical and physical properties. Its high fluorine content and methoxy group make it particularly valuable in applications requiring high thermal and chemical stability.
特性
IUPAC Name |
1,3,3,4,4-pentafluoro-2-methoxycyclobutene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O/c1-11-3-2(6)4(7,8)5(3,9)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGREVXBYIAJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C1(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578752 | |
| Record name | 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-98-8 | |
| Record name | 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















